3-(2-pyridyl)-6-(tetrahydro-2-furanylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
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Description
3-(2-pyridyl)-6-(tetrahydro-2-furanylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a useful research compound. Its molecular formula is C15H14N4O3S and its molecular weight is 330.36. The purity is usually 95%.
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Biological Activity
3-(2-pyridyl)-6-(tetrahydro-2-furanylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article focuses on its biological properties, including anti-inflammatory, anti-tumor, and antimicrobial effects, supported by recent studies and findings.
Chemical Structure
The compound has the following chemical structure:
- Molecular Formula : C15H14N4O3S
- CAS Number : 49666800
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds with similar isothiazolo[4,5-d]pyrimidine scaffolds. For instance, derivatives of thieno[2,3-d]pyrimidine have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compound's mechanism involves the inhibition of NF-κB and MAPK signaling pathways in macrophages, suggesting a robust therapeutic potential in treating inflammatory diseases .
Key Findings :
- Compounds exhibiting structural similarities showed comparable anti-inflammatory activity to established drugs like Indomethacin.
- Structure-activity relationship (SAR) studies indicated that specific substitutions enhance biological activity.
Antitumor Activity
The antitumor effects of the compound were evaluated against various cancer cell lines. In vitro assays demonstrated significant cytotoxicity against cell lines such as NCI-H1975 and A549. The compound's ability to inhibit EGFR tyrosine kinase activity was particularly noted, with IC50 values indicating effective inhibition at low concentrations .
Table 1: Inhibition of Cancer Cell Lines
Cell Line | IC50 (µM) | Activity Description |
---|---|---|
NCI-H1975 | 0.1 | Significant inhibition of cell proliferation |
A549 | 0.05 | High sensitivity to treatment |
NCI-H460 | 0.08 | Moderate sensitivity |
Antimicrobial Activity
The compound also exhibited antimicrobial properties against a range of bacterial strains. Studies indicated that it could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests its potential utility in developing new antimicrobial agents .
Case Studies
- Inflammatory Response in Macrophages : A study involving macrophage cell lines demonstrated that treatment with the compound significantly reduced the secretion of inflammatory mediators.
- Cancer Cell Proliferation : In a comparative analysis with existing chemotherapeutics, the compound showed enhanced efficacy in reducing tumor cell viability in vitro.
Properties
IUPAC Name |
6-(oxolan-2-ylmethyl)-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-14-13-12(11(18-23-13)10-5-1-2-6-16-10)17-15(21)19(14)8-9-4-3-7-22-9/h1-2,5-6,9H,3-4,7-8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODKOUCUHBZFRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.